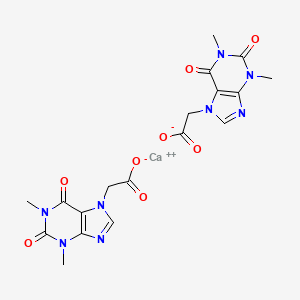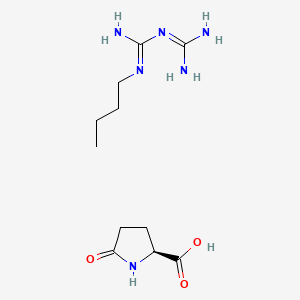
Einecs 299-163-0
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 299-163-0 est un composé chimique figurant sur l'inventaire européen des substances chimiques commerciales existantes (EINECS). Cet inventaire comprend les substances qui étaient commercialisées dans la Communauté européenne entre le 1er janvier 1971 et le 18 septembre 1981 . Le composé est identifié par son numéro Einecs unique, qui aide à suivre et à réglementer son utilisation dans diverses industries.
Analyse Des Réactions Chimiques
Einecs 299-163-0 subit divers types de réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs et les conditions communs utilisés dans ces réactions dépendent du résultat souhaité. Par exemple:
Oxydation: Cette réaction peut impliquer l'utilisation d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction: Des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium peuvent être utilisés.
Substitution: Des réactions d'halogénation ou de nitration peuvent être effectuées en utilisant des réactifs comme le chlore ou l'acide nitrique.
Les principaux produits formés à partir de ces réactions varient en fonction des réactifs et des conditions spécifiques utilisés.
Applications de la recherche scientifique
This compound a un large éventail d'applications dans la recherche scientifique, notamment:
Chimie: Il est utilisé comme réactif ou intermédiaire dans diverses synthèses chimiques.
Biologie: Le composé peut être utilisé dans des tests biochimiques ou comme marqueur dans des études biologiques.
Médecine: Il pourrait être impliqué dans le développement de produits pharmaceutiques ou comme outil de diagnostic.
Industrie: this compound est utilisé dans la fabrication de divers produits industriels, notamment les polymères et les revêtements.
Mécanisme d'action
Le mécanisme par lequel this compound exerce ses effets implique des interactions avec des cibles moléculaires et des voies spécifiques. Ces interactions peuvent entraîner des changements dans les processus cellulaires, les activités enzymatiques ou les voies de signalisation. Les cibles et les voies moléculaires exactes dépendent de l'application et du contexte spécifiques dans lesquels le composé est utilisé.
Applications De Recherche Scientifique
Einecs 299-163-0 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in various chemical syntheses.
Biology: The compound may be used in biochemical assays or as a marker in biological studies.
Medicine: It could be involved in the development of pharmaceuticals or as a diagnostic tool.
Industry: this compound is utilized in the manufacturing of various industrial products, including polymers and coatings.
Mécanisme D'action
The mechanism by which Einecs 299-163-0 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, enzyme activities, or signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Einecs 299-163-0 peut être comparé à d'autres composés similaires figurant dans l'inventaire EINECS. Certains composés similaires incluent:
- Einecs 299-162-9
- Einecs 299-164-1
Le caractère unique d'this compound réside dans sa structure chimique et ses propriétés spécifiques, qui le différencient des autres composés de la même catégorie.
Méthodes De Préparation
La préparation d'Einecs 299-163-0 implique des voies de synthèse spécifiques et des conditions de réaction. Des informations détaillées sur les voies de synthèse exactes et les méthodes de production industrielle pour ce composé ne sont pas facilement disponibles dans le domaine public. Généralement, la préparation de tels composés implique une série de réactions chimiques sous des conditions contrôlées pour assurer la pureté et le rendement.
Propriétés
Numéro CAS |
93857-30-8 |
|---|---|
Formule moléculaire |
C11H22N6O3 |
Poids moléculaire |
286.33 g/mol |
Nom IUPAC |
2-butyl-1-(diaminomethylidene)guanidine;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H15N5.C5H7NO3/c1-2-3-4-10-6(9)11-5(7)8;7-4-2-1-3(6-4)5(8)9/h2-4H2,1H3,(H6,7,8,9,10,11);3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |
Clé InChI |
ZRVNPBFFYCYESK-HVDRVSQOSA-N |
SMILES isomérique |
CCCCN=C(N)N=C(N)N.C1CC(=O)N[C@@H]1C(=O)O |
SMILES canonique |
CCCCN=C(N)N=C(N)N.C1CC(=O)NC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



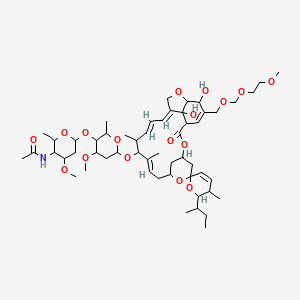
![N-(5,11-Dihydro-5-methyl-10h-dibenz[b,f]azepin-10-ylidene)methylamine](/img/structure/B12686734.png)
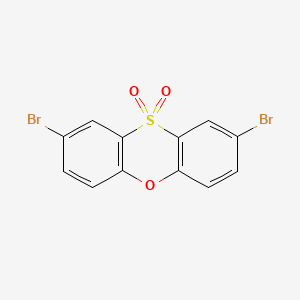


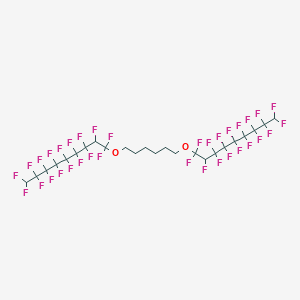


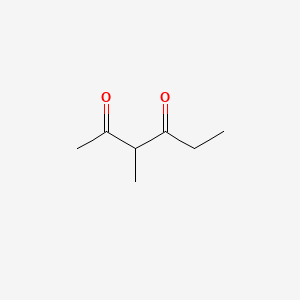
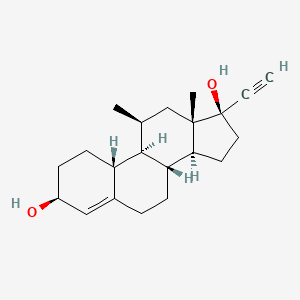
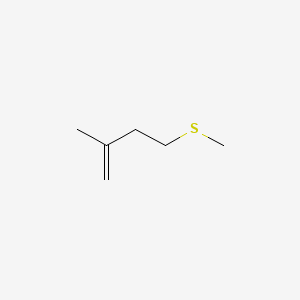
![9-(1H-Inden-1-ylidenemethyl)-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline](/img/structure/B12686809.png)
